molecular formula C12H8BrNO4S2 B6073904 {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B6073904
M. Wt: 374.2 g/mol
InChI Key: DLFDYILIIUKQQR-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. The compound is a thiazolidine derivative that has been synthesized through a multi-step process involving the reaction of 4-bromo-2-phenoxyacetic acid with thiosemicarbazide and 2-mercaptoacetic acid.

Mechanism of Action

The exact mechanism of action of {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that the compound exerts its effects through various mechanisms such as inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to exhibit antioxidant properties by activating antioxidant enzymes such as superoxide dismutase and catalase. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the major advantages of using {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid in lab experiments is its potential to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. However, one of the major limitations of using the compound is its relatively complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for the study of {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. One potential direction is the study of the compound's potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the compound's mechanism of action to better understand how it exerts its effects. Additionally, further studies can be conducted to optimize the synthesis method of the compound to improve its yield and purity.

Synthesis Methods

The synthesis of {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid involves a multi-step process. The first step involves the reaction of 4-bromo-2-phenoxyacetic acid with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The resulting product is then reacted with 2-mercaptoacetic acid in the presence of a base to yield the desired compound. The final product is purified through recrystallization using a suitable solvent.

Scientific Research Applications

{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

2-[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4S2/c13-7-1-2-8(18-5-10(15)16)6(3-7)4-9-11(17)14-12(19)20-9/h1-4H,5H2,(H,15,16)(H,14,17,19)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFDYILIIUKQQR-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=C2C(=O)NC(=S)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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